4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Description

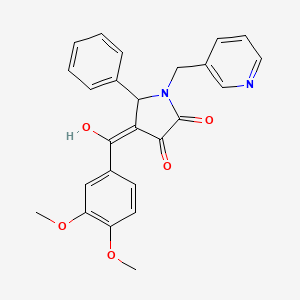

The compound 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one features a 1,5-dihydro-2H-pyrrol-2-one core substituted with:

- A 3,4-dimethoxybenzoyl group at position 4,

- A phenyl group at position 5,

- A pyridin-3-ylmethyl group at position 1,

- A hydroxyl group at position 2.

This scaffold is structurally analogous to inhibitors of proteolytic enzymes (e.g., matriptase) and dihydroorotate dehydrogenase (DHODH) .

Properties

IUPAC Name |

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-31-19-11-10-18(13-20(19)32-2)23(28)21-22(17-8-4-3-5-9-17)27(25(30)24(21)29)15-16-7-6-12-26-14-16/h3-14,22,28H,15H2,1-2H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYAXKVTLWJOP-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 516.59 g/mol. The structure features a pyrrole ring substituted with various functional groups, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis . In vitro assays demonstrated that derivatives with specific substituents (like -OCH₃ and -NO₂) displayed enhanced antitubercular activities, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μg/mL .

Table 1: Antimycobacterial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | pMIC |

|---|---|---|

| 4a | 50 | 3.301 |

| 4b | 12.5 | 4.903 |

| 4c | 25 | 4.602 |

| 4d | 100 | 2.000 |

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Research has highlighted the anticancer potential of pyrrole-based compounds. The presence of specific substituents can enhance their ability to induce apoptosis in cancer cells. For example, compounds containing pyridine rings have shown promising results in inhibiting cell proliferation in various cancer cell lines .

The biological activity of This compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or inflammation.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways associated with inflammation and cancer progression.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in disease processes, supporting its potential therapeutic applications .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on Antitubercular Activity : A study evaluated various pyrrole derivatives against M. tuberculosis , revealing that certain substitutions significantly enhanced their inhibitory effects compared to standard treatments .

- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that specific pyrrole derivatives reduced inflammation markers in animal models of arthritis, suggesting a therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and available

Key Observations

Aroyl Group (R4)

- Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) may enhance solubility or π-π stacking in hydrophobic environments .

- Thiophene-2-carbonyl (F3226-1198) and 4-methylbenzoyl (Compounds 20, 25) substituents correlate with matriptase inhibition (IC50 = 2.6–21.8 μM) , suggesting bulkier groups reduce potency.

Aryl Group (R5)

- Halogenated aryl (e.g., 4-bromophenyl in CID 618080-50-5) may improve binding affinity via hydrophobic or halogen-bonding interactions .

- Phenyl derivatives with electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in Compound 25) show lower melting points (205–207°C vs. 263–265°C for tert-butylphenyl) , indicating altered crystallinity.

N-Substituent (R1)

- Pyridin-3-ylmethyl (target compound, CID 618074-13-8) and 2-hydroxypropyl (Compounds 20, 25) groups likely influence solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.